2-Phenylethyl propionate
Overview
Description
Mechanism of Action
Target of Action
2-Phenylethyl propionate (PeP) is primarily used as an insect attractant . It is primarily used as a lure for the Japanese beetle, but also works as an attractant for other pests, including various beetles and bed bugs .
Mode of Action
It is known to act as an attractant, luring insects towards traps . It is usually formulated with other attractants .
Biochemical Pathways
It is known that the compound is an ester of phenethyl alcohol and propionic acid . It is found in various plants and plant products including guava, peanuts, apple cider, beer, rum, apple brandy, and various cheeses .
Pharmacokinetics
It is known that the compound is used in traps, limiting its direct contact with humans and food .
Result of Action
This compound has shown antifungal activity and is used in some preparations used in the management of bed bugs . It is also used in other pesticide products .
Biochemical Analysis
Biochemical Properties
2-Phenylethyl propionate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to exhibit antifungal activity, which suggests that it may interact with fungal enzymes, inhibiting their function and thus preventing fungal growth . Additionally, this compound has been tested as a pesticide, indicating its potential interactions with insect proteins and enzymes, disrupting their normal physiological processes . The exact nature of these interactions, however, requires further detailed biochemical studies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In fungal cells, it has been shown to inhibit growth, likely by interfering with essential enzymatic pathways In insect cells, its role as a pesticide suggests it may disrupt cellular signaling pathways, leading to cell death The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism in these organisms highlights its potential as a bioactive agent
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. Its antifungal activity suggests it may bind to and inhibit key fungal enzymes, preventing their normal function As a pesticide, it likely interacts with insect proteins, possibly inhibiting enzymes critical for their survival The molecular interactions of this compound with these biomolecules could involve enzyme inhibition or activation, binding to specific protein sites, and altering gene expression patterns
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is considered to be readily biodegradable, indicating that its stability and activity may decrease over time as it degrades . Long-term studies have shown that its antifungal and pesticidal activities can diminish as the compound breaks down. This degradation can affect its long-term efficacy in pest control and antifungal applications, highlighting the importance of understanding its temporal dynamics in various environments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effective antifungal or pesticidal activity. At higher doses, toxic effects such as skin irritation, vomiting, diarrhea, and lethargy have been observed . These adverse effects highlight the importance of determining safe and effective dosage ranges for its use in pest control and other applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its degradation and utilization. It is metabolized by enzymes that break down esters, leading to the formation of phenethyl alcohol and propionic acid . These metabolites can then enter other metabolic pathways, such as the citric acid cycle, contributing to cellular energy production. The compound’s involvement in these pathways underscores its potential impact on metabolic flux and metabolite levels in organisms.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, it can be localized to specific compartments, such as the cytoplasm or organelles, where it exerts its biochemical effects. The distribution of this compound within tissues can influence its overall efficacy and activity in different biological contexts.
Subcellular Localization
The subcellular localization of this compound can significantly affect its activity and function. It may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, its localization to the cytoplasm or mitochondria could influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanisms of action and optimizing its use in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylethyl propionate can be synthesized through the esterification of phenylethyl alcohol with propionic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced catalysts and optimized reaction conditions allows for large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethyl propionate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into phenylethyl alcohol and propionic acid.
Oxidation: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Phenylethyl alcohol and propionic acid.
Oxidation: Phenylacetic acid or acetophenone.
Reduction: 2-Phenylethanol.
Scientific Research Applications
2-Phenylethyl propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its antifungal properties and potential use as a biopesticide.
Medicine: Explored for its potential therapeutic effects due to its pleasant aroma and low toxicity.
Comparison with Similar Compounds
2-Phenylethyl propionate can be compared to other esters with similar structures and properties:
Phenethyl acetate: Another ester with a pleasant floral aroma, commonly used in perfumes and flavorings.
Benzyl acetate: Known for its sweet, jasmine-like scent, used in the fragrance industry.
Ethyl propionate: A fruity-smelling ester used in flavorings and fragrances.
Uniqueness: this compound stands out due to its specific combination of phenylethyl alcohol and propionic acid, giving it a unique aroma profile and a range of applications in both the fragrance and biopesticide industries .
Properties
IUPAC Name |
2-phenylethyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGZQCSMLUDISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6035156 | |
Record name | 2-Phenylethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6035156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor of flowers or fruit; [HSDB], Solid, Colourless or yellowish slighty oily liquid; very sweet odour reminiscent of red rose with a fruity undertone | |
Record name | 2-Phenylethyl propionate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 2-Phenylethyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035013 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Phenethyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/923/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
244.00 to 245.00 °C. @ 760.00 mm Hg | |
Record name | 2-Phenylethyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035013 | |
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Solubility |
Miscible with alcohols and ether, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 2-PHENYLETHYL PROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenethyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/923/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.02 at 25/25 °C, 1.010-1.021 | |
Record name | 2-PHENYLETHYL PROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenethyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/923/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | 2-Phenylethyl propionate | |
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Color/Form |
Colorless liquid | |
CAS No. |
122-70-3 | |
Record name | Phenylethyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-70-3 | |
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Record name | Phenethyl propionate | |
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Record name | 2-Phenylethyl propionate | |
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Record name | Propanoic acid, 2-phenylethyl ester | |
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Record name | 2-Phenylethyl propionate | |
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Record name | Phenethyl propionate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | PHENETHYL PROPIONATE | |
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Record name | 2-PHENYLETHYL PROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7428 | |
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Record name | 2-Phenylethyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035013 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
< 25 °C | |
Record name | 2-Phenylethyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035013 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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